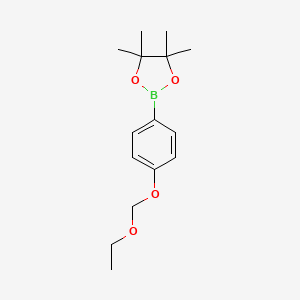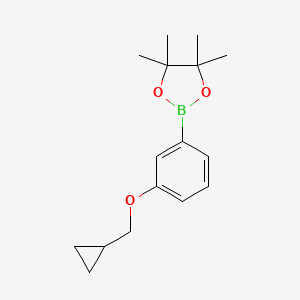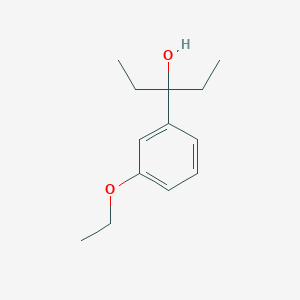
3-(3-Ethoxyphenyl)-3-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxyphenyl)-3-pentanol is an organic compound with a molecular formula of C12H18O2 It is a secondary alcohol with an ethoxy group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-ethoxyphenylmagnesium bromide reacts with 3-pentanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the reduction of 3-(3-ethoxyphenyl)-3-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in a solvent like tetrahydrofuran or ethanol at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst, such as palladium on carbon, can be employed. This method allows for large-scale production with high purity and minimal by-products.
化学反応の分析
Types of Reactions
3-(3-Ethoxyphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(3-ethoxyphenyl)-3-pentanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alkane, 3-(3-ethoxyphenyl)-3-pentane, using strong reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(3-Ethoxyphenyl)-3-pentanone.
Reduction: 3-(3-Ethoxyphenyl)-3-pentane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Ethoxyphenyl)-3-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving secondary alcohols. It serves as a model substrate for investigating the specificity and kinetics of alcohol dehydrogenases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
作用機序
The mechanism of action of 3-(3-Ethoxyphenyl)-3-pentanol involves its interaction with various molecular targets. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, which may further participate in metabolic pathways. The ethoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)-3-pentanol: Similar structure but with a methoxy group instead of an ethoxy group.
3-(3-Propoxyphenyl)-3-pentanol: Similar structure but with a propoxy group instead of an ethoxy group.
3-(3-Butoxyphenyl)-3-pentanol: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(3-Ethoxyphenyl)-3-pentanol is unique due to the presence of the ethoxy group, which can influence its physical and chemical properties. The ethoxy group provides a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications. Additionally, the position of the ethoxy group on the phenyl ring can affect the compound’s reactivity and interaction with other molecules.
特性
IUPAC Name |
3-(3-ethoxyphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-13(14,5-2)11-8-7-9-12(10-11)15-6-3/h7-10,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMWABWCDAGKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
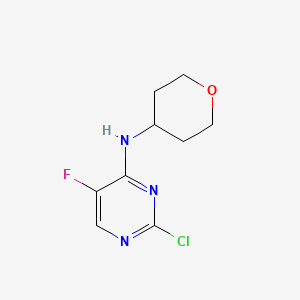
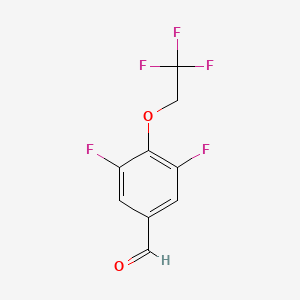
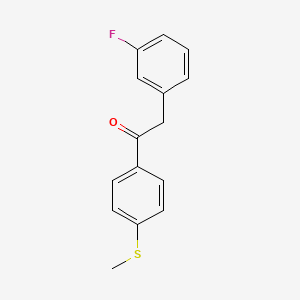
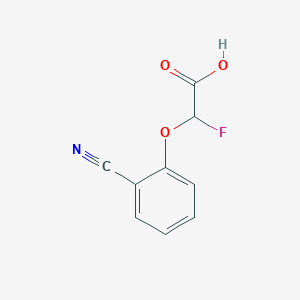
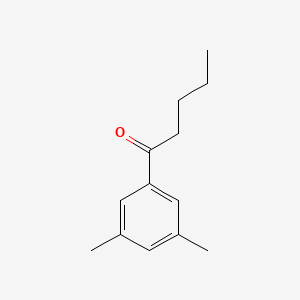
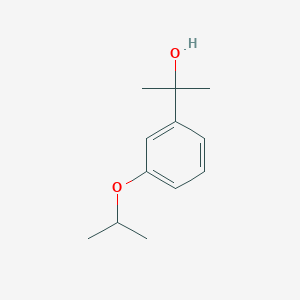
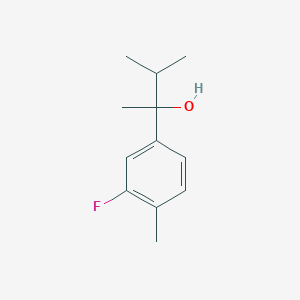
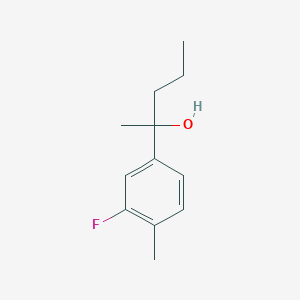
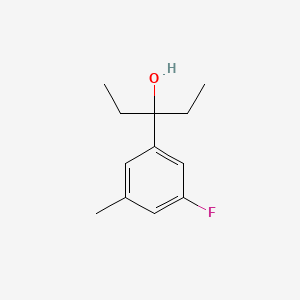
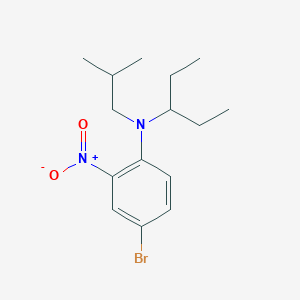
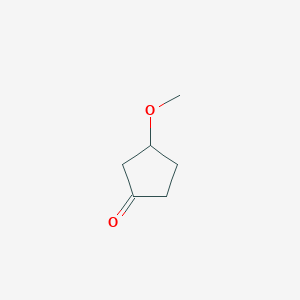
![4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B7938531.png)
